Cas no 2309431-61-4 (2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-)

2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- 化学的及び物理的性質
名前と識別子
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- 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-
- 2309431-61-4
- [(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride
- EN300-7354203
- rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride
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- インチ: 1S/C7H15NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
- InChIKey: UXEGVQAPDZCMCV-HHQFNNIRSA-N
- SMILES: Cl.OC[C@@H]1CC[C@@H](C)CN1
計算された属性
- 精确分子量: 165.0920418g/mol
- 同位素质量: 165.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7354203-1.0g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 1g |
$943.0 | 2023-05-30 | |
Enamine | EN300-7354203-0.05g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 0.05g |
$218.0 | 2023-05-30 | |
Enamine | EN300-7354203-0.5g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 0.5g |
$735.0 | 2023-05-30 | |
Aaron | AR0286LS-2.5g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 2.5g |
$2566.00 | 2023-12-15 | |
Aaron | AR0286LS-250mg |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 250mg |
$666.00 | 2023-12-15 | |
1PlusChem | 1P0286DG-500mg |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 500mg |
$971.00 | 2024-05-24 | |
1PlusChem | 1P0286DG-2.5g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 2.5g |
$2346.00 | 2024-05-24 | |
Enamine | EN300-7354203-0.1g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 0.1g |
$326.0 | 2023-05-30 | |
Enamine | EN300-7354203-0.25g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 0.25g |
$466.0 | 2023-05-30 | |
Enamine | EN300-7354203-2.5g |
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochloride, trans |
2309431-61-4 | 95% | 2.5g |
$1848.0 | 2023-05-30 |
2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-に関する追加情報
2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)-
The compound 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- is a structurally complex organic molecule with significant potential in the field of pharmaceutical chemistry. Its CAS number is 2309431-61-4, and it belongs to the class of piperidine derivatives. Piperidine derivatives are widely studied due to their diverse biological activities and applications in drug development.
Recent studies have highlighted the importance of stereochemistry in determining the pharmacological properties of this compound. The specific stereochemistry of (2S,5R) configuration plays a crucial role in its interaction with biological targets. This has been supported by computational modeling studies that demonstrate how the spatial arrangement of atoms influences binding affinity and selectivity.
One of the key areas of research on 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- involves its potential as a modulator of ion channels. Ion channels are critical for various physiological processes, and their dysregulation is implicated in numerous diseases, including epilepsy, pain disorders, and cardiovascular conditions. Preclinical studies have shown that this compound exhibits promising activity in modulating voltage-gated sodium channels, which are key targets for antiepileptic and analgesic therapies.
Another area of interest is its role as a chiral building block in asymmetric synthesis. The (2S,5R) configuration makes it an ideal candidate for constructing enantiomerically pure compounds with desired pharmacokinetic profiles. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound on an industrial scale, further enhancing its utility in drug discovery programs.
The synthesis of 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- involves a multi-step process that combines principles from organic chemistry and stereochemical control. Key steps include the formation of the piperidine ring through intramolecular cyclization and subsequent stereo-selective modifications to achieve the desired configuration. These methods have been optimized to ensure high yields and purity levels suitable for pharmaceutical applications.
In terms of pharmacokinetics, this compound demonstrates favorable absorption profiles in preclinical models. Its ability to cross biological membranes efficiently suggests potential for oral administration routes. Additionally, studies on its metabolic stability indicate that it undergoes minimal first-pass metabolism, which is advantageous for maintaining therapeutic concentrations.
Recent clinical trials have provided insights into its safety profile and tolerability. Early results suggest that 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- exhibits a favorable safety margin with minimal adverse effects at therapeutic doses. These findings are encouraging for its progression into late-stage clinical development.
In conclusion, 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1), (2S,5R)- represents a promising compound with diverse applications in pharmaceutical research. Its unique stereochemistry and biological activity make it a valuable tool for developing novel therapeutic agents targeting ion channels and other critical biological systems.
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